![molecular formula C14H11BrO B1273616 3-Bromo-3'-methylbenzophenone CAS No. 844879-24-9](/img/structure/B1273616.png)
3-Bromo-3'-methylbenzophenone
Overview
Description
3-Bromo-3’-methylbenzophenone is an organic compound with the molecular formula C14H11BrO It is a derivative of benzophenone, where a bromine atom is substituted at the 3-position of one phenyl ring and a methyl group at the 3’-position of the other phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-3’-methylbenzophenone typically involves the bromination of 3’-methylbenzophenone. One common method is the Friedel-Crafts acylation reaction, where 3’-methylbenzophenone is treated with bromine in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods: Industrial production of 3-Bromo-3’-methylbenzophenone follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified through recrystallization or distillation techniques .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-3’-methylbenzophenone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The carbonyl group can be reduced to form the corresponding alcohol.
Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products Formed:
Substitution: Derivatives with different functional groups replacing the bromine atom.
Reduction: 3-Bromo-3’-methylbenzyl alcohol.
Oxidation: 3-Bromo-3’-methylbenzoic acid.
Scientific Research Applications
3-Bromo-3’-methylbenzophenone has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and materials.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Mechanism of Action
The mechanism of action of 3-Bromo-3’-methylbenzophenone depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, influencing their activity and pathways. Detailed studies on its molecular interactions and pathways are ongoing to elucidate its precise mechanisms .
Comparison with Similar Compounds
3-Bromoacetophenone: Similar structure but lacks the methyl group.
3-Methylbenzophenone: Similar structure but lacks the bromine atom.
4-Bromo-3’-methylbenzophenone: Bromine substituted at the 4-position instead of the 3-position.
Uniqueness: 3-Bromo-3’-methylbenzophenone is unique due to the specific positioning of both the bromine and methyl groups, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for targeted synthetic applications and research .
Biological Activity
3-Bromo-3'-methylbenzophenone (C15H13BrO) is a substituted benzophenone that has garnered attention for its potential biological activities and applications in various fields, including medicinal chemistry and organic synthesis. This article explores the biological activity of this compound, highlighting its mechanisms of action, research findings, and comparative analysis with similar compounds.
This compound is characterized by the presence of a bromine atom and a methyl group attached to the benzophenone structure. This unique substitution pattern influences its chemical reactivity and biological interactions.
Chemical Structure:
The biological activity of this compound is primarily attributed to its interactions with various molecular targets, such as enzymes and receptors. It may act as an inhibitor by binding to active sites on enzymes, thereby disrupting substrate binding and catalytic activity. This mechanism can influence metabolic processes and signal transduction pathways, making it a candidate for further research in pharmacology.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antitumor Activity: Preliminary studies suggest that this compound may possess antitumor properties. It has been investigated for its effects on cancer cell lines, showing potential in inhibiting cell proliferation.
- Enzyme Inhibition: The compound has been explored for its ability to inhibit specific enzymes, which could be beneficial in therapeutic applications.
- Photochemical Properties: Due to its structure, this compound may also exhibit photochemical properties that could be harnessed in photodynamic therapy.
Research Findings
A review of available literature reveals significant findings regarding the biological activity of this compound:
- Anticancer Studies: In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines. For instance, it was found to affect cell viability in lung carcinoma cell lines with IC50 values indicating moderate potency against these cells.
- Mechanistic Insights: Research has shown that the compound may induce apoptosis in cancer cells, as evidenced by increased markers of apoptosis when treated with this compound compared to control groups.
Comparative Analysis
To better understand the uniqueness of this compound, it can be compared with structurally similar compounds:
Compound Name | Structure Characteristics | Biological Activity |
---|---|---|
3-Bromoacetophenone | Lacks methyl group | Moderate antitumor activity |
4-Bromo-3'-methylbenzophenone | Bromine at different position | Similar enzyme inhibition |
Benzophenone-3 | Lacks halogen substituents | Known for UV filtering properties |
Case Studies
Several case studies have investigated the biological implications of benzophenones, including this compound:
- Study on Enzyme Inhibition: A study demonstrated that this compound effectively inhibited a specific enzyme involved in cancer metabolism, leading to reduced proliferation rates in treated cells.
- Photodynamic Therapy Applications: Research indicated that this compound could be used as a photosensitizer due to its ability to generate reactive oxygen species upon UV exposure, which is crucial for targeting tumor cells.
Properties
IUPAC Name |
(3-bromophenyl)-(3-methylphenyl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrO/c1-10-4-2-5-11(8-10)14(16)12-6-3-7-13(15)9-12/h2-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTWRTCSPNXUZJZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)C2=CC(=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90373715 | |
Record name | 3-Bromo-3'-methylbenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90373715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
844879-24-9 | |
Record name | (3-Bromophenyl)(3-methylphenyl)methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=844879-24-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-3'-methylbenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90373715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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